Boldenone 17-Sulfate-d3
Description
Properties
Molecular Formula |
C19H26O5S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H26O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h7,9,11,14-17H,3-6,8,10H2,1-2H3,(H,21,22,23)/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
GSLOLTKGVZFNKZ-HZRGXLBSSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Preparation Methods
Preparation of Deuterated Boldenone
The fundamental precursor, deuterated boldenone, is synthesized via oxidation of deuterated testosterone or related steroids, followed by purification:
- Starting Material: Deuterated testosterone or androstenedione.
- Oxidation Step: Conversion of testosterone to boldenone through controlled dehydrogenation, often employing oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
- Purification: Chromatographic separation using silica gel chromatography with non-polar solvents (hexane-ethyl acetate mixtures) to isolate pure deuterated boldenone.
Sulfation of Deuterated Boldenone
The sulfation process involves introducing a sulfate group at the 17th hydroxyl position:
- Reagents: Sulfating agents such as chlorosulfonic acid, sulfur trioxide-pyridine complex, or sulfuric acid derivatives.
- Reaction Conditions: Typically performed in an inert solvent like pyridine, which acts as both solvent and base, under controlled temperature (0–25°C) to prevent side reactions.
- Procedure:
a. Dissolve deuterated boldenone in dry pyridine.
b. Add a sulfating reagent (e.g., chlorosulfonic acid) dropwise while maintaining the temperature below 25°C.
c. Stir the mixture for several hours to ensure complete sulfation.
d. Quench the reaction with cold water or dilute acid.
e. Extract the sulfate conjugate using organic solvents such as ethyl acetate.
f. Purify via chromatography to isolate the sulfate conjugate.
- Deuterium Incorporation: The use of deuterated reagents or deuterium-labeled precursor steroids ensures the final sulfate conjugate retains the three deuterium atoms.
Deuterium Labeling
Deuterium atoms are incorporated during the precursor synthesis, often through exchange reactions or using deuterated reagents. This isotopic labeling enhances detection sensitivity in analytical methods like LC-MS/MS.
Analytical Validation and Data Tables
Recent research highlights the importance of analytical techniques for confirming the purity and structure of synthesized this compound.
Note: The synthesis yields and purity depend on reaction conditions, reagent quality, and purification protocols.
Notes and Considerations
- Reaction Control: Maintaining low temperatures during sulfation minimizes side reactions and ensures selective modification at the 17-hydroxyl position.
- Reagent Purity: Use of high-purity sulfating reagents and anhydrous solvents is critical for high yield and purity.
- Deuterium Stability: The incorporation of deuterium atoms is stable under the reaction conditions used for sulfation, but care must be taken to prevent exchange with protium during workup.
- Environmental and Safety Precautions: Handling of sulfating reagents requires appropriate protective measures due to their corrosive nature.
Chemical Reactions Analysis
Types of Reactions: Boldenone 17-Sulfate-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion to corresponding alcohols or alkanes.
Substitution: Replacement of the sulfate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products:
Oxidation: Formation of boldenone ketones or carboxylic acids.
Reduction: Formation of boldenone alcohols or alkanes.
Substitution: Formation of boldenone derivatives with various functional groups.
Scientific Research Applications
Boldenone 17-sulfate-d3 is a synthetic anabolic steroid that has found applications in analytical chemistry, sports doping analysis, and veterinary medicine research. It serves primarily as an internal standard in analytical methods developed for detecting boldenone and its metabolites in various biological matrices .
Scientific Research Applications
Analytical Chemistry
- Internal Standard: this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of boldenone and its metabolites . As an internal standard, it is added to samples at a known concentration, which helps correct for variations in sample preparation, injection volume, and instrument response, improving the accuracy and reliability of the analysis .
- Method Validation: In the development and validation of analytical methods for determining boldenone in bovine liver tissues, boldenone-d3 is utilized as an internal standard. Decision limit (CCα) and detection capability (CCβ) are evaluated according to both Brazilian and European Union regulations .
Sports Doping Analysis
- Detection of Boldenone Misuse: Boldenone is one of the most frequently detected anabolic androgenic steroids in doping control analysis . Boldenone 17-sulfate and epiboldenone sulfate have been identified as metabolites in human urine samples following boldenone administration. These metabolites can be present in urine even when the major metabolites, boldenone and BM1, are at levels indicative of endogenous origin .
- Confirmatory Analysis: Isotope ratio mass spectrometry (IRMS) is required to confirm the exogenous origin of boldenone when detected at low concentrations in urine .
Veterinary Medicine Research
- Metabolism Studies: Analytical methods have been developed to measure 17β-boldenone-sulphate in bovine urine to demonstrate boldenone administration. The method includes direct extraction-purification and direct detection by liquid chromatography-mass spectrometry. This method has been successfully applied to analyze incurred samples collected in different experiments .
- Sample Preparation Procedures: Detailed sample preparation procedures have been developed for various sample matrices, including bovine urine, feces, feed, and skin swab samples .
- Distinguishing Natural Occurrence vs. Illegal Treatment: Analytical methods using LC-MS are used for confirmatory analysis of 17β-boldenone, 17α-boldenone, and androsta-1,4-diene-3,17-dione (ADD) in bovine samples . These methods help in differentiating between the natural occurrence and illegal treatment of cattle with boldenone .
Mechanism of Action
Boldenone 17-Sulfate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and erythropoiesis. The sulfate group at the 17th position enhances the compound’s solubility and stability, making it suitable for various analytical applications.
Comparison with Similar Compounds
Boldenone Sulfate (Non-Deuterated)
- Structural relationship: Identical to Boldenone 17-Sulfate-d3 but lacks deuterium labeling.
- Role: Major phase-II metabolite of boldenone, used as a biomarker for exogenous boldenone administration in horses .
- Detection : LC-MS/MS with a limit of detection (LOD) of 10 pg on-column, compared to the deuterated form’s use as a reference standard to improve analytical accuracy .
Boldenone Undecylenate
- Structural difference : Esterified form with an undecylenate group at the 17β-position, enhancing lipid solubility and prolonging half-life.
- Application : Veterinary and athletic use for muscle growth and erythropoiesis stimulation .
- Metabolism: Hydrolyzed to free boldenone, which is then sulfated to form boldenone 17-sulfate .
Dehydroepiandrosterone Sulfate (DHEAS)
- Structural similarity: Sulfated steroid with a 3β-sulfate group but lacks the 1,4-diene-3-one structure of boldenone.
- Role: Endogenous hormone in humans; contrasts with boldenone sulfate, which is primarily exogenous in animals .
Dianabol (Methandrostenolone)
- Key difference: Contains a 17α-methyl group, enhancing oral bioavailability but increasing hepatotoxicity. Boldenone lacks this group, reducing liver strain .
Metabolic and Analytical Comparisons
Metabolic Pathways
- This compound: Used to trace sulfation kinetics of boldenone.
- α-Bol and β-Bol Sulfates: Secondary metabolites of boldenone; their presence alongside boldenone sulfate-d3 in urine confirms exogenous administration .
Detection Challenges
- GC-IRMS Limitations: Carbon isotope ratio (∆¹³C) analysis struggles to differentiate endogenous vs. exogenous boldenone in geldings due to inconsistent endogenous reference compounds (ERCs) .
- Advantage of Deuterated Standards: this compound mitigates matrix effects in LC-MS/MS, improving sensitivity and specificity .
Data Tables
Table 1: Analytical Performance of Boldenone Sulfate Detection
| Parameter | Boldenone Sulfate | This compound |
|---|---|---|
| LOD (LC-MS/MS) | 10 pg | Internal standard |
| Linearity range | 2.4 orders | N/A |
| Key use case | Biomarker | Quantification control |
| Reference |
Table 2: Prevalence of Boldenone Misuse in Sports (2022 Data)
| Category | % of Pseudo-Endogenous AAS Cases |
|---|---|
| Male athletes | 30% |
| Female athletes | 26.5% |
| Reference |
Q & A
Q. What are the standard methodologies for detecting Boldenone 17-Sulfate-d3 in biological matrices?
Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), optimized for sulfate-conjugated steroids. Key steps include enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase), solid-phase extraction (SPE), and isotopic dilution with deuterated internal standards (e.g., d3-NAN-S) to improve quantification accuracy. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm structural assignments .
Q. How should researchers prepare samples to minimize matrix interference when analyzing this compound?
Sample preparation protocols must account for endogenous steroid sulfates. Use SPE cartridges with mixed-mode sorbents (e.g., C18 + anion exchange) to isolate sulfate conjugates. Include a hydrolysis step to differentiate free vs. conjugated forms. Matrix-matched calibration curves and blank controls are critical to address interference from co-eluting metabolites, particularly in liver or urine samples .
Q. Why is synthetic reference material essential for this compound research, and what challenges exist in its characterization?
Q. How can researchers resolve contradictory data on this compound metabolite profiles across different animal models?
Discrepancies often arise from species-specific metabolism (e.g., cattle vs. camel liver microsomes) and substrate selection (e.g., α- vs. β-boldenone). Design experiments using isotopically labeled substrates (e.g., d3 derivatives) to track metabolic pathways. Combine in vitro microsomal assays with in vivo longitudinal sampling to distinguish endogenous vs. exogenous sources .
Q. What experimental strategies optimize the detection of low-abundance this compound metabolites in complex matrices?
Use data-independent acquisition (DIA) modes on HRMS platforms (e.g., QExactive) to capture all precursor-product ion relationships within ±1.5 min retention time windows. Apply post-acquisition processing tools (e.g., Thermo XCalibur) to reconstruct fragment ion spectra and filter noise. Validate findings with stable isotope-labeled internal standards and spike-recovery experiments .
Q. How should researchers address uncertainties in quantifying this compound when using immunoassays vs. mass spectrometry?
Immunoassays may cross-react with structurally related sulfated steroids (e.g., DHEA-S). Conduct cross-validation studies using LC-MS/MS as a reference method. Report antibody specificity profiles and include competitive binding assays with potential interferents. Statistical analysis should include Bland-Altman plots to quantify method bias .
Q. What are the critical parameters for validating this compound stability under varying storage and processing conditions?
Assess stability via accelerated degradation studies:
- Temperature : Compare -80°C (long-term) vs. 4°C (short-term storage).
- pH : Test hydrolysis rates in urine (pH 6–8) vs. enzymatic buffers (pH 5–7).
- Freeze-thaw cycles : Quantify degradation after 3–5 cycles using isotopic internal standards. Publish raw stability data with confidence intervals to support reproducibility claims .
Q. How can in silico models complement experimental data in predicting this compound metabolism?
Use quantum mechanical (QM) calculations to predict sulfate conjugation energetics and molecular docking simulations to map enzyme-substrate interactions (e.g., with SULT2A1 sulfotransferase). Validate predictions with in vitro assays using recombinant enzymes and kinetic analysis (Km/Vmax values) .
Methodological Guidelines
- Data Presentation : Include raw LC-MS/MS chromatograms and HRMS spectra in appendices, with processed data (e.g., extracted ion chromatograms) in the main text. Use tables to list metabolite retention times, mass errors (<5 ppm), and fragment ion intensities .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons of metabolite concentrations. Report effect sizes and power analysis to justify sample sizes .
- Ethical Compliance : For human studies, detail participant exclusion criteria and data anonymization protocols to meet biomedical ethics standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
